

# An In-depth Technical Guide to 3-Amino-5-boronobenzoic Acid

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## Compound of Interest

Compound Name: 3-Amino-5-boronobenzoic acid

Cat. No.: B111244

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CAS Number: 116378-40-6 Synonyms: 3-Amino-5-carboxybenzeneboronic acid, 3-Amino-5-carboxyphenylboronic acid, 3-Borono-5-carboxyaniline

This technical guide provides a comprehensive overview of **3-Amino-5-boronobenzoic acid**, a multifunctional building block crucial for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, a representative synthesis protocol, key applications in organic synthesis, and standard analytical methodologies.

## Physicochemical and Safety Data

**3-Amino-5-boronobenzoic acid** is a stable, solid organic compound. Its bifunctional nature, featuring an amino group, a carboxylic acid group, and a boronic acid moiety, makes it a versatile reagent in synthetic chemistry.

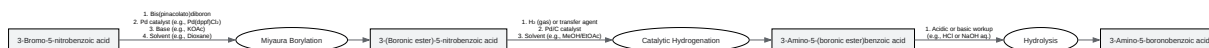
Table 1: Physicochemical Properties of **3-Amino-5-boronobenzoic Acid**

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BNO <sub>4</sub>	[1]
Molecular Weight	180.96 g/mol	[1]
Melting Point	210-212 °C	[1]
Boiling Point	545.5 °C at 760 mmHg (Predicted)	[1]
Density	1.491 g/cm <sup>3</sup> (Predicted)	[1]
pKa	3.35 ± 0.10 (Predicted)	[1]
Appearance	Off-white to white solid/powder	[2]
Storage Temperature	2-8°C, under inert atmosphere	[1]
Solubility	Soluble in organic solvents like DMSO and methanol.	[3]
InChI Key	VVQAAMZMJNXCOP- UHFFFAOYSA-N	[1]
Canonical SMILES	B(C1=CC(=CC(=C1)N)C(=O)O )O)O	[1]

## Synthesis Protocol

The synthesis of **3-Amino-5-boronobenzoic acid** can be achieved through a multi-step process starting from a readily available substituted benzene ring. A common and logical approach involves the borylation of a halogenated precursor followed by the reduction of a nitro group.

Below is a representative experimental protocol for a plausible synthesis route starting from 3-bromo-5-nitrobenzoic acid.



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**Caption:** Proposed synthetic workflow for **3-Amino-5-boronobenzoic acid**.

## Experimental Protocol: Multi-step Synthesis

### Step 1: Miyaura Borylation of 3-Bromo-5-nitrobenzoic acid

- To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 3-bromo-5-nitrobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>, 0.03 eq).
- Add anhydrous 1,4-dioxane as the solvent.
- Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(pinacol boronate)-5-nitrobenzoic acid intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

### Step 2: Catalytic Hydrogenation of the Nitro Group

- Dissolve the crude intermediate from Step 1 in a suitable solvent, such as methanol or ethyl acetate.
- Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).

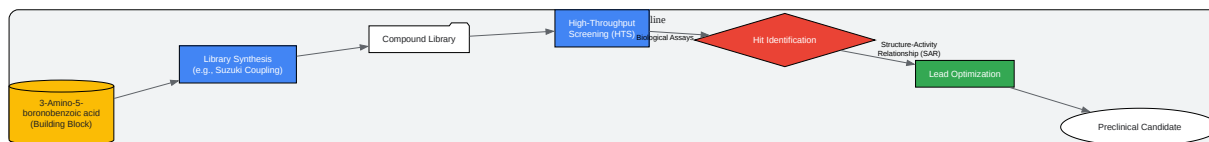
- Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-6 hours.[3][4]
- Monitor the reaction until the starting material is fully consumed (TLC or LC-MS).
- Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-(pinacol boronate)benzoic acid.

### Step 3: Hydrolysis of the Boronic Ester

- The crude product from Step 2 can be hydrolyzed to the final boronic acid. Dissolve the material in a solvent mixture such as THF/water.
- Add an aqueous acid (e.g., 1M HCl) and stir at room temperature for 1-4 hours.
- The product often precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum to yield **3-Amino-5-boronobenzoic acid**.  
[5]

## Applications in Research and Drug Development

The primary application of **3-Amino-5-boronobenzoic acid** is as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its most notable use is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

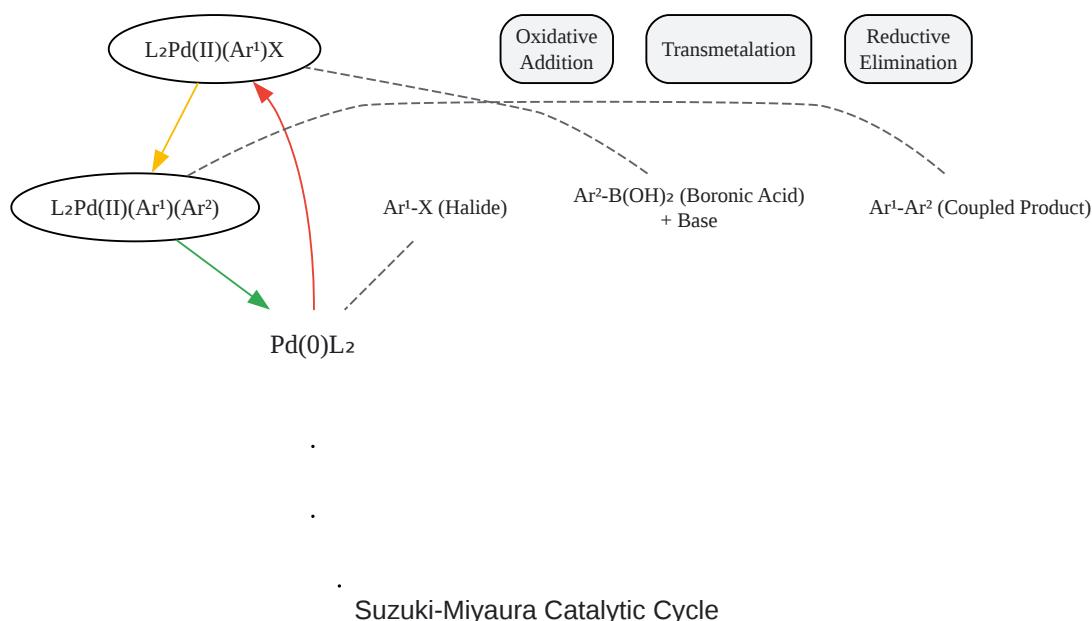


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**Caption:** Role of **3-Amino-5-boronobenzoic acid** in a typical drug discovery workflow.

## The Suzuki-Miyaura Coupling Reaction

This reaction creates a new carbon-carbon bond by coupling an organoboron compound (like **3-Amino-5-boronobenzoic acid**) with an organic halide or triflate. This method is fundamental in synthesizing biaryl structures commonly found in pharmaceuticals.



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**Caption:** The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- **3-Amino-5-boronobenzoic acid** (1.0 eq)
- Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
- Palladium catalyst (e.g.,  $\text{Pd(PPh}_3\text{)}_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq)
- Solvent system (e.g., 1,4-dioxane/water 4:1, or DMF)

#### Procedure (Conventional Heating):

- In a round-bottom flask, combine **3-Amino-5-boronobenzoic acid**, the aryl halide, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100°C with vigorous stirring.
- Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Analytical Characterization Methods

Standard analytical techniques are used to confirm the identity, purity, and structure of **3-Amino-5-boronobenzoic acid** and its reaction products.

Table 2: Analytical Methods for Characterization

Method	Purpose	Expected Observations / Sample Protocol
HPLC	Purity Assessment & Reaction Monitoring	Method: Reverse-Phase HPLC. Column: C18 (e.g., 4.6x150 mm, 5 $\mu$ m). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid or Trifluoroacetic Acid. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the compound with purity typically >95%.[7]
$^1\text{H}$ NMR	Structural Elucidation	Protons on the aromatic ring will appear as distinct signals in the aromatic region (typically $\delta$ 7.0-8.5 ppm). Protons from the amino ( $\text{NH}_2$ ), carboxylic acid ( $\text{COOH}$ ), and boronic acid ( $\text{B(OH)}_2$ ) groups may be broad or exchange with deuterium in deuterated solvents like $\text{DMSO-d}_6$ or $\text{D}_2\text{O}$ .[3]
Mass Spectrometry	Molecular Weight Confirmation	Method: Electrospray Ionization (ESI-MS). Expected Result: A peak corresponding to the molecular ion $[\text{M}+\text{H}]^+$ at $m/z$ 181.96 or $[\text{M}-\text{H}]^-$ at $m/z$ 179.95.

This guide serves as a foundational resource for the proficient use of **3-Amino-5-boronobenzoic acid** in a research and development setting. For specific applications, further optimization of the detailed protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.



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